molecular formula C19H12Cl2O2 B115357 2,5-Dichloro-4'-phenoxybenzophenone CAS No. 151173-25-0

2,5-Dichloro-4'-phenoxybenzophenone

Cat. No. B115357
CAS RN: 151173-25-0
M. Wt: 343.2 g/mol
InChI Key: VHXNNVZZGMWSBN-UHFFFAOYSA-N
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Description

2,5-Dichloro-4’-phenoxybenzophenone, also known as (2,5-dichlorophenyl)- (4-phenoxyphenyl)methanone, is a chemical compound with the molecular formula C19H12Cl2O2 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4’-phenoxybenzophenone consists of 19 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass is 342.02100 and the molecular weight is 343.2 g/mol .

Scientific Research Applications

Polymerization and Molecular Weight Control

Tonozuka et al. (2011) explored the Ni(0)-catalyzed coupling polymerization of 2,5-Dichloro-4'-phenoxybenzophenone. This process varied in ligand, coligand, temperature, reaction time, and solvent to control the molecular weight of the polymer, poly(4-phenoxybenzoyl-1,4-phenylene)s (PPBPs). High molecular weight sulfonated PPBPs demonstrated improved properties for fuel cell applications, such as increased mechanical strength and proton conductivity (Tonozuka et al., 2011).

Synthesis of Phthalocyanines

Wöhrle et al. (1993) conducted a study on the synthesis of phthalocyanines using 2,5-Dichloro-4'-phenoxybenzophenone. This process involved reactions with phenols, leading to the formation of various substituted dicyanobenzenes, further converted into octasubstituted phthalocyanines (Wöhrle et al., 1993).

Development of Multiblock Copolymers

Ghassemi et al. (2004) synthesized rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics using 2,5-Dichloro-4'-phenoxybenzophenone. The end product, an alternating multiblock sulfonated copolymer, formed flexible transparent films, showing potential for use in water absorption and proton conductivity applications (Ghassemi et al., 2004).

Environmental Analysis and Monitoring

Ye et al. (2008) developed a method to measure environmental phenols, including derivatives of 2,5-Dichloro-4'-phenoxybenzophenone, in human milk. This sensitive method, which could detect these compounds in minute concentrations, is crucial for assessing human exposure and potential health risks (Ye et al., 2008).

Photochemical Research

Choudhry & Hutzinger (1982) investigated the photochemical formation and degradation of polychlorinated dibenzofurans and dibenzo-p-dioxins, which are by-products in the manufacture of chlorinated phenols like 2,5-Dichloro-4'-phenoxybenzophenone. Understanding these processes is important for environmental protection and pollution control (Choudhry & Hutzinger, 1982).

Safety and Hazards

Safety data sheets indicate that contact with skin, eyes, and respiratory system should be avoided. In case of contact, immediate medical assistance should be sought . It is recommended to handle this chemical with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

(2,5-dichlorophenyl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O2/c20-14-8-11-18(21)17(12-14)19(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNNVZZGMWSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477222
Record name 2,5-Dichloro-4'-phenoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4'-phenoxybenzophenone

CAS RN

151173-25-0
Record name 2,5-Dichloro-4'-phenoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 22 L open-mouth round bottom flask fitted with a three-necked flange head, a mechanical stirrer, a nitrogen inlet and an outlet connected to a HCl scrubbing tower was added 2,5-dichlorobenzoic chloride (4500 g, 21.5 mol) and phenyl ether (5489 g, 32.3 mol). The solution was cooled in ice to 5° C. under stirring and aluminum chloride (3700 g, 27.8 mol) was added slowly. After about 300 g aluminum chloride was added, the solution started to foam violently. The rest was added carefully over about 10 min. On several occasions, the stirring had to be stopped to control the foaming. The temperature of the reaction mixture was about 35° C. after the addition. The mixture was then stirred for about 30 min. and poured into about 20 gallon of ice water. The large reddish mass was dissolved by adding about 12 L of methylene chloride and stirring. The organic layer was separated and the aqueous layer was extracted with some methylene chloride. After methylene chloride was removed from the combined organic layer by distillation, the residue was recrystallized twice from cyclohexane (2×10 L), washed with cooled hexane, air dried and then vacuum dried to afford 5387 g monomer (73%). The mother liquor was kept for later recovery of remaining product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4500 g
Type
reactant
Reaction Step Two
Quantity
5489 g
Type
reactant
Reaction Step Two
Quantity
3700 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12 L
Type
solvent
Reaction Step Six
Yield
73%

Synthesis routes and methods II

Procedure details

To a 22 L open-mouth round bottom flask fitted with a three-necked flange head, a mechanical stirrer, a nitrogen inlet and an outlet connected to a HCl scrubbing tower, is added 2,5-dichlorobenzoic chloride (4500 g, 21.5 mol) and phenyl ether (5489 g, 32.3 mol). The solution is cooled in ice to 5° C. under stirring, and aluminum chloride (3700 g, 27.8 mol) is added slowly, over a period of about 10 minutes. The temperature of the reaction mixture is about 35° C. after the addition. The mixture is then stirred for about 30 minutes and poured into about 20 gallons of ice water. The large reddish mass is dissolved by adding about 12 L of methylene chloride and stirring. The organic layer is separated and the aqueous layer is extracted with some methylene chloride. After methylene chloride is removed from the combined organic layer by distillation, the residue is recrystallized twice from cyclohexane (2×10 L), washed with cooled hexane, air dried, and then vacuum dried, to afford 5387 g monomer (73%). The mother liquor is kept for later recovery of remaining product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4500 g
Type
reactant
Reaction Step Two
Quantity
5489 g
Type
reactant
Reaction Step Two
Quantity
3700 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 L
Type
solvent
Reaction Step Five
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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